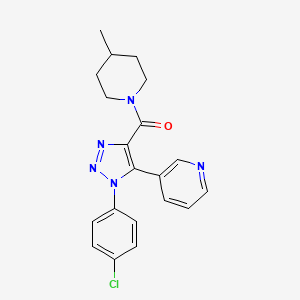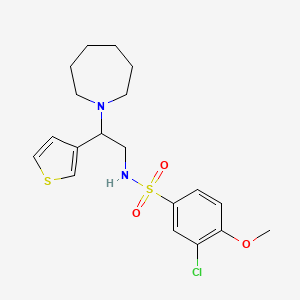![molecular formula C9H8ClF3N4 B2859679 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955498-27-7](/img/structure/B2859679.png)
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
Triazoles can be synthesized via “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A foundational aspect of the research on 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride involves its synthesis and the exploration of its chemical properties. Studies have demonstrated various methods for synthesizing triazole derivatives, highlighting the reactivity and functionalization potential of these compounds. For instance, the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3 has been studied, showing the importance of the nitrogen atom of the thioamide group in the reaction, leading to derivatives with potential applications in drug design and synthesis (Shegal & Postovskii, 2013). Another study focused on the application of triazenes for protecting secondary amines, which is crucial for synthesizing complex molecules in a step-wise manner without affecting sensitive functional groups (Lazny, Sienkiewicz, & Bräse, 2001).
Catalysis and Organic Synthesis
Research on 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride has also ventured into catalysis, showing its potential in facilitating chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, a reaction of significant importance in organic synthesis and pharmaceutical chemistry (Wang, Lu, & Ishihara, 2018).
Materials Science and Engineering
In the field of materials science, 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride serves as a precursor for developing new materials with unique properties. Research has led to the development of efficient non-doped bluish-green organic light-emitting devices based on functionalized star-shaped phenanthroimidazole fluorophores. These findings underscore the compound's role in advancing organic electronics, particularly in light-emitting diode (LED) technology (Tagare et al., 2018).
Antimicrobial Applications
The antimicrobial potential of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride derivatives has been explored, with some compounds displaying broad-spectrum activities. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives highlighted their potential as antimicrobial agents, supporting the ongoing search for new therapeutic agents (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.ClH/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16;/h1-5H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXJFXJQLVUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)


![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)